
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is a derivative of Lovastatin, a well-known cholesterol-lowering agent. The presence of tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves multiple steps. One of the key steps is the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride (TBDMS-Cl). This reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) to proceed efficiently . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the protected product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield, making the process economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and its role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic benefits, particularly in the context of cholesterol management and cardiovascular health.
Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, making it effective in managing hypercholesterolemia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lovastatin: The parent compound, primarily used as a cholesterol-lowering agent.
Simvastatin: A derivative of Lovastatin with similar cholesterol-lowering properties.
Atorvastatin: Another statin with a more potent effect on cholesterol levels.
Uniqueness
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is unique due to the presence of the tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups, which enhance its stability and reactivity. These modifications make it a valuable intermediate in synthetic organic chemistry, offering advantages over its parent compound and other similar statins.
Eigenschaften
Molekularformel |
C25H44O4Si |
|---|---|
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
(4R,6R)-6-[2-[(1S,2S,4aR,6S,8S,8aS)-8-hydroxy-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one |
InChI |
InChI=1S/C25H44O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,16-22,24,26H,10-15H2,1-7H3/t16-,17-,18-,19+,20+,21-,22-,24-/m0/s1 |
InChI-Schlüssel |
XHIDLZUVXSYVBS-YHTFOKLHSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@H](C1)O)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1CC2C=CC(C(C2C(C1)O)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
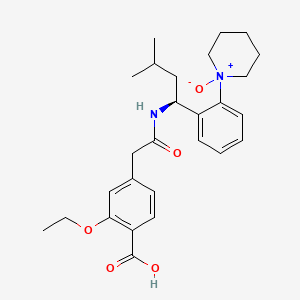
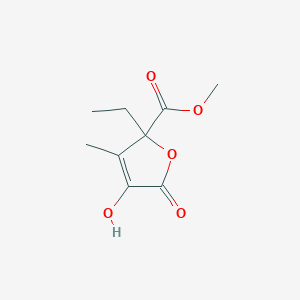
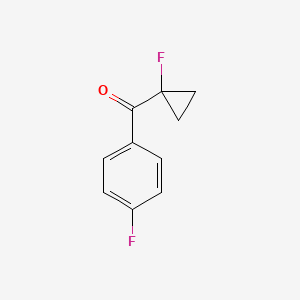
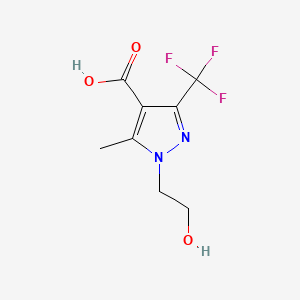
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
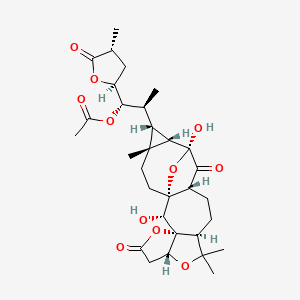
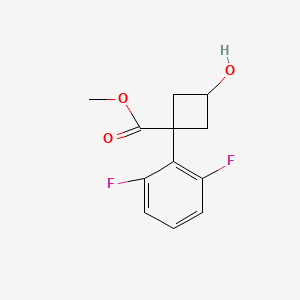
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

